

4-Acetaminophen sulfate-d4 CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetaminophen sulfate-d4

Cat. No.: B12364220

[Get Quote](#)

An In-Depth Technical Guide to **4-Acetaminophen Sulfate-d4**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetaminophen sulfate-d4 is the deuterated form of 4-Acetaminophen sulfate, a major metabolite of Acetaminophen (also known as paracetamol). The incorporation of four deuterium atoms into the molecule provides a distinct mass shift, making it an invaluable tool in bioanalytical and metabolic studies. Its primary application is as an internal standard for the highly sensitive and specific quantification of acetaminophen and its metabolites in various biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Acetaminophen sulfate-d4** are summarized below. It is important to note that a specific CAS number for the d4-sulfate is not consistently reported in public databases. The CAS number for the parent deuterated compound, Acetaminophen-d4, is 64315-36-2.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Systematic Name	N-(4-sulfonatophenyl)acetamide-2,2,3,3-d4
Synonyms	Acetaminophen sulfate D4
CAS Number	Not consistently available
Molecular Formula	C ₈ H ₅ D ₄ NO ₅ S ^[5]
Molecular Weight	238.28 g/mol ^[5]
Physical State	Solid
Purity	Typically ≥98%

Synthesis and Purification

The synthesis of **4-Acetaminophen sulfate-d4** is a multi-step process involving deuteration of the acetaminophen core, followed by sulfation.

Experimental Protocol for Synthesis

- Deuteration: p-Aminophenol is treated with deuterium oxide (D₂O) and a deuterium-labeled acid (e.g., DCl) at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to exchange the aromatic protons with deuterium.
- Acetylation: The resulting deuterated p-aminophenol is then acetylated using deuterated acetic anhydride ((CD₃CO)₂O) in a suitable deuterated solvent like DMSO-d6. The reaction is typically carried out at around 60°C for several hours.
- Sulfation: The final step is the sulfation of the deuterated acetaminophen. This can be achieved enzymatically using a sulfotransferase enzyme, such as SULT1A1, and a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a deuterated aqueous buffer at 37°C.

Purification

Post-synthesis, **4-Acetaminophen sulfate-d4** is purified to ensure high isotopic and chemical purity. A typical purification workflow is as follows:

- Ion-Exchange Chromatography: The reaction mixture is first subjected to ion-exchange chromatography, for instance, using a DEAE-Sephadex column. Elution is performed with a gradient of a suitable buffer, such as ammonium bicarbonate.[5]
- Crystallization: The fractions containing the desired product are pooled and further purified by recrystallization from a solvent mixture, such as deuterated ethanol and water, to yield a product with high isotopic purity.[5]
- Quality Control: The final product's identity and purity are confirmed using techniques like high-resolution mass spectrometry and NMR spectroscopy.

Applications in Research

4-Acetaminophen sulfate-d4 is a critical tool in several research areas, primarily due to its properties as a stable isotope-labeled internal standard.

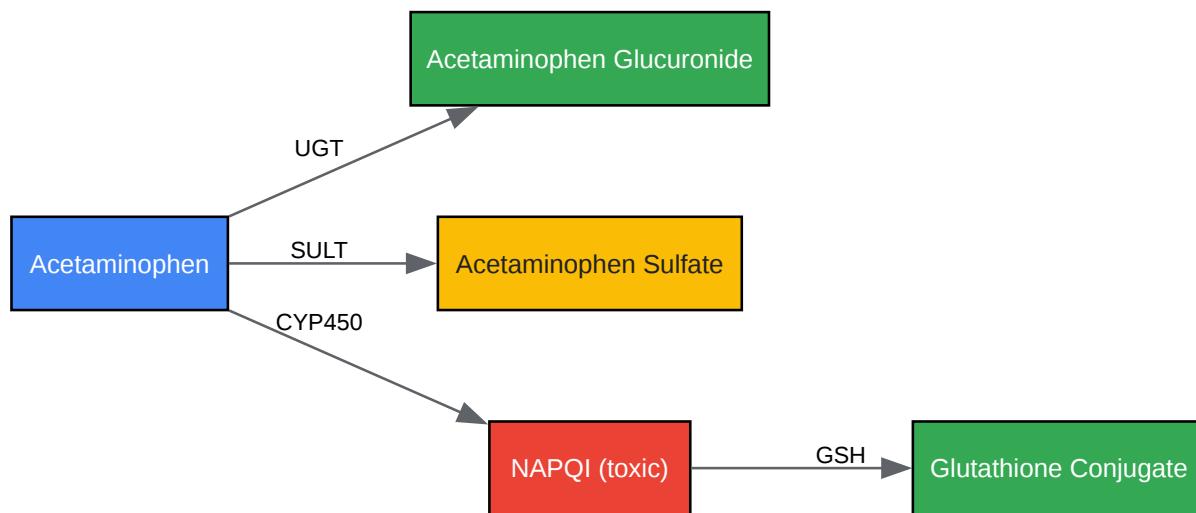
- Pharmacokinetic Studies: It is used to accurately quantify the concentration of acetaminophen and its metabolites in biological samples over time, which is essential for determining pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).
- Metabolic Profiling: The compound aids in studying the metabolic pathways of acetaminophen, particularly in differentiating and quantifying the products of sulfation and glucuronidation. This is crucial in understanding drug metabolism in various physiological and pathological conditions, such as overdose scenarios.[5]
- Quantitative Bioanalysis: In clinical and forensic toxicology, **4-Acetaminophen sulfate-d4** serves as an internal standard for the precise quantification of acetaminophen and its metabolites in plasma, urine, and other biological matrices by LC-MS/MS.[6]

Quantitative Bioanalysis using LC-MS/MS

The use of **4-Acetaminophen sulfate-d4** as an internal standard significantly improves the accuracy and precision of LC-MS/MS-based quantification of acetaminophen.

Experimental Protocol for Plasma Sample Analysis

- Sample Preparation:

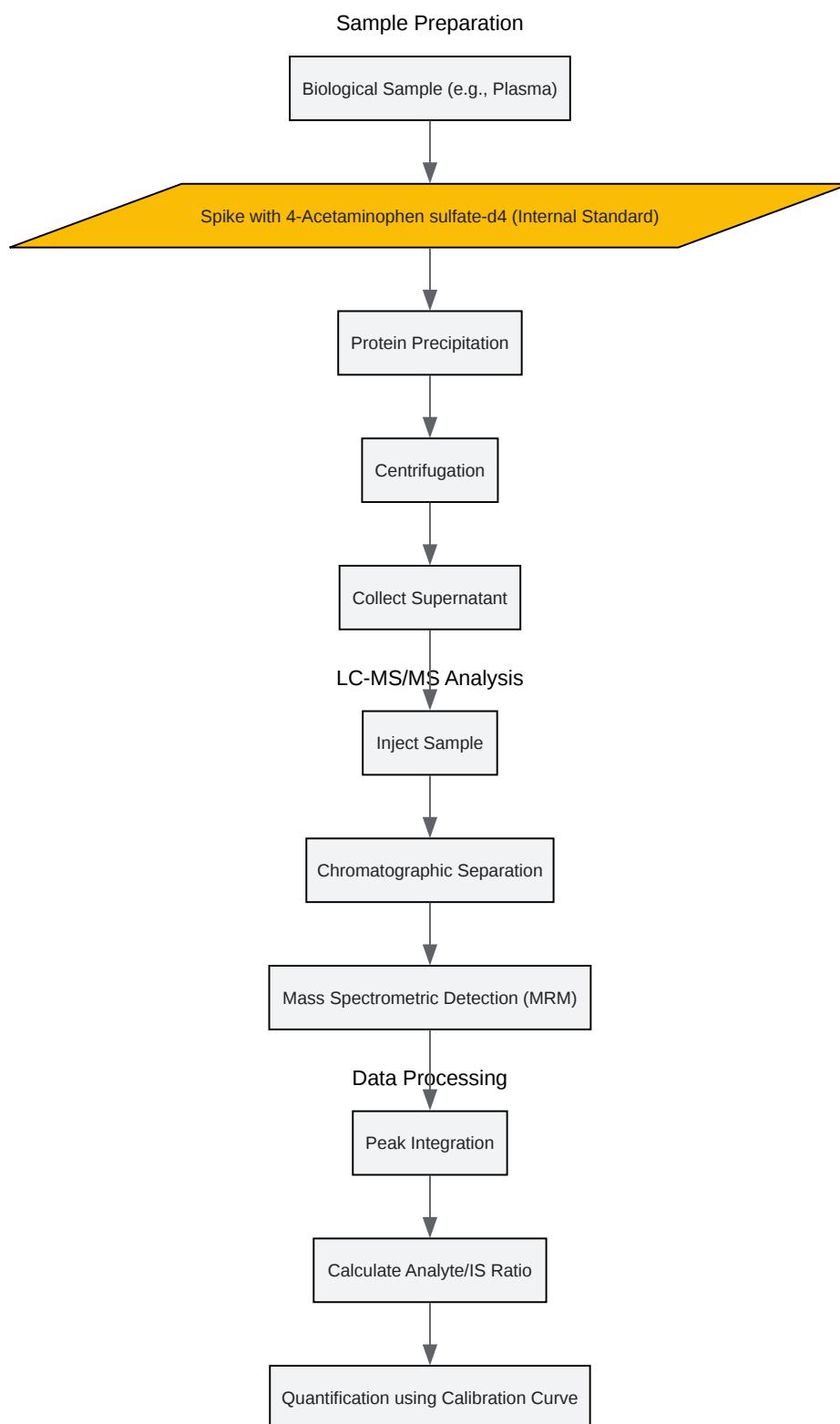

- To a 50 μ L aliquot of plasma in a 96-well plate, add a protein precipitation solution (e.g., 300 μ L of acetonitrile) containing **4-Acetaminophen sulfate-d4** at a known concentration (e.g., 500 ng/mL).[6]
 - Vortex the mixture for 5 minutes to ensure complete protein precipitation.[6]
 - Centrifuge the plate at high speed (e.g., 13,000 g) for 10 minutes at 4°C.[6]
 - Transfer an aliquot of the supernatant (e.g., 100 μ L) to a new vial or plate containing 100 μ L of water.[6]
- LC-MS/MS Analysis:
 - Inject a small volume of the prepared sample (e.g., 3 μ L) into the LC-MS/MS system.[6]
 - Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution.
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Typical LC-MS/MS Parameters

Parameter	Acetaminophen	4-Acetaminophen sulfate-d4 (Internal Standard)
Mass Transition (m/z)	152.1 \rightarrow 110.0[6]	156.1 \rightarrow 114.1[6]
Linear Range	0.5–500 ng/mL[5]	N/A
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[5]	N/A
Mean Recovery	94.7% - 96.0%[7]	~95.3%[7]
Inter-day Precision (%CV)	\leq 5.8% at LLOQ[5]	N/A

Metabolic Pathway of Acetaminophen

Acetaminophen is primarily metabolized in the liver through glucuronidation and sulfation. A small fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is then detoxified by glutathione.



[Click to download full resolution via product page](#)

Caption: Major metabolic pathways of Acetaminophen in the liver.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of acetaminophen in a biological sample using **4-Acetaminophen sulfate-d4** as an internal standard.

[Click to download full resolution via product page](#)

Caption: Workflow for quantitative bioanalysis using an internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paracetamol-D4 | CAS No- 64315-36-2 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Acetaminophen sulfate-d4 () for sale [vulcanchem.com]
- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Acetaminophen sulfate-d4 CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12364220#4-acetaminophen-sulfate-d4-cas-number\]](https://www.benchchem.com/product/b12364220#4-acetaminophen-sulfate-d4-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com